2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Description

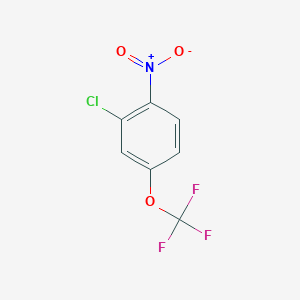

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzene derivatives. According to the official nomenclature principles, the compound is designated as this compound, where the benzene ring serves as the parent structure with three distinct substituents positioned at specific carbon atoms. The numbering system begins with the nitro group occupying position 1, the chloro substituent at position 2, and the trifluoromethoxy group at position 4, following the lowest number rule for multiple substituents.

The structural representation reveals a benzene ring with three substituents that significantly influence the electronic distribution across the aromatic system. The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, creates an electron-deficient aromatic ring. The chloro substituent at the ortho position relative to the nitro group further enhances this electron withdrawal through inductive effects. The trifluoromethoxy group at the para position relative to the nitro group contributes additional electron-withdrawing character due to the highly electronegative fluorine atoms.

The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as FC(F)(F)OC1=CC=C(N+=O)C(Cl)=C1, which provides a linear representation of the connectivity pattern. This notation clearly indicates the trifluoromethoxy group attachment through an oxygen atom to the aromatic ring, with the three fluorine atoms bonded to the same carbon atom. The systematic structural analysis confirms the compound exists as a single constitutional isomer with the specified substitution pattern.

Properties

IUPAC Name |

2-chloro-1-nitro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVUJRJQWFVOMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439658 |

Source

|

| Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85578-47-8 |

Source

|

| Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Step

- The chlorination of 4-chlorobenzotrifluoride is initiated by a radical initiator under UV light to facilitate substitution.

- Chlorine gas is introduced gradually to control reaction progress.

- The reaction temperature is maintained between 90-100°C to optimize radical formation and substitution.

- Nitrogen purging post-reaction removes residual chlorine and HCl, preventing side reactions.

- The crude chlorinated intermediate is used directly in the next step without further purification.

Fluorination Step

- Trichloromethoxybenzene undergoes fluorination with anhydrous hydrogen fluoride (HF) in a high-pressure autoclave.

- The reaction temperature is controlled at 80°C for 4-6 hours.

- The process generates hydrochloric acid as a by-product, which is vented safely.

- Post-reaction, nitrogen purging removes dissolved HF and HCl.

- The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

Nitration Step

- Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid in the presence of dichloromethane as solvent.

- The reaction is initiated at low temperature (~0°C) to control the exothermic nature and prevent over-nitration.

- The temperature is gradually raised to 30-35°C and maintained for 1-2 hours to complete nitration.

- The reaction yields a mixture of ortho and para nitro isomers, with para isomer predominating (~90%).

- The product is isolated by quenching in ice water, followed by organic layer separation, drying, and solvent evaporation.

Purification and Isolation Techniques

- Isolation of the final compound involves standard organic chemistry techniques such as evaporation, distillation, filtration, and liquid-liquid extraction.

- Dichloromethane is commonly used as an extraction solvent due to its immiscibility with water and good solvation properties.

- Drying agents like sodium sulfate (Na2SO4) are employed to remove residual moisture before evaporation.

- Distillation under atmospheric pressure is preferred for volatile intermediates to avoid decomposition.

Summary Table of Key Parameters

| Parameter | Step 1 (Chlorination) | Step 2 (Fluorination) | Step 3 (Nitration) |

|---|---|---|---|

| Starting Material | 4-Chlorobenzotrifluoride | Trichloromethoxybenzene | Trifluoromethoxybenzene |

| Reagents | Chlorine gas, radical initiator | Anhydrous HF | Concentrated HNO3 + H2SO4 |

| Temperature | 90-100°C | 80°C | 0-35°C |

| Pressure | Atmospheric | 30-35 kg/cm² | Atmospheric |

| Reaction Time | 4-5 hours + 2 hours post-addition | 4-6 hours | 2-3 hours |

| Solvent | Benzotrifluoride, chlorobenzene | None specified (autoclave) | Dichloromethane |

| Product Purity | 90-99.5% (crude) | High purity after distillation | ~90% para isomer |

| Isolation Methods | Nitrogen purging, solvent removal | Venting, nitrogen purging, distillation | Layer separation, drying, evaporation |

Research Findings and Industrial Relevance

- The described process is scalable and suitable for industrial production due to controlled reaction conditions and use of commercially available reagents.

- The radical chlorination step benefits from UV initiation and controlled chlorine flow to maximize yield and minimize side products.

- The fluorination step requires specialized equipment (autoclave) due to the use of anhydrous HF and elevated pressure.

- Nitration conditions are optimized to favor para substitution, which is critical for the desired compound's properties.

- The purification steps ensure high purity suitable for further chemical transformations or applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Products with the chloro group replaced by the nucleophile.

Reduction Reactions: 2-Chloro-1-amino-4-(trifluoromethoxy)benzene.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

This compound acts as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Reduction Reactions : The nitro group can be reduced to an amino group, which is crucial for synthesizing pharmaceuticals.

- Coupling Reactions : It can participate in reactions like the Suzuki-Miyaura coupling to form biaryl compounds, which are valuable in drug development and materials science.

Medicinal Chemistry

In the field of medicinal chemistry , 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is explored for its potential in developing pharmaceuticals and agrochemicals. Its derivatives have been studied for their activity against various pathogens, including Mycobacterium tuberculosis. Research indicates that compounds with similar structures may exhibit antitubercular properties due to their ability to interact with bacterial enzymes involved in drug metabolism .

Material Science

The compound serves as a building block for the synthesis of advanced materials with tailored properties. Its trifluoromethoxy group imparts unique characteristics that can enhance material performance in coatings and electronic applications. For example, it has been utilized in the development of coatings that resist environmental degradation .

Biochemical Applications

Recent studies have highlighted the biochemical interactions of this compound with various enzymes, particularly cytochrome P450 enzymes involved in xenobiotic metabolism. This interaction suggests its potential role in biochemical pathways affecting oxidative stress and inflammatory responses .

Environmental Research

The compound has also been investigated for its presence as a contaminant in environmental studies. It has been detected in wastewater and groundwater samples, raising concerns about its impact on human health and ecosystems . Understanding its degradation pathways and toxicity is essential for assessing risks associated with environmental exposure.

Table 1: Summary of Applications and Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

(a) 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (CAS 402-11-9)

- Key Difference : Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃) .

- Impact :

- Electron Effects : -CF₃ is less polar than -OCF₃ but similarly electron-withdrawing.

- Reactivity : Reduced susceptibility to hydrolysis compared to -OCF₃.

- Physical Properties : Higher molecular weight (241.55 vs. 241.55 for target compound; identical due to same substituent count).

- Applications : Intermediate in agrochemical synthesis .

- Price : $276.69 per 5 g (96% purity) .

(b) 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)

Positional Isomers

(a) 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0)

- Key Difference : Chlorine and nitro groups swapped (positions 1 and 2) .

- Impact :

- Dipole Moment : Altered electronic distribution affects solubility and melting point.

- Synthesis : Requires nitration at position 2, which may demand harsher conditions.

- Purity : 95% .

(b) 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene (CAS 1598-42-1)

Functional Group Variations

(a) 3,4-Dichloro-1-(trifluoromethyl)benzene (CAS 327-78-6)

- Impact :

- Applications : Used as a solvent or intermediate in polymer chemistry.

(b) 2,4-Dichloro-5-(trifluoromethoxy)aniline (CAS 713-65-5)

Comparative Data Table

Biological Activity

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its structure includes a chloro group, a nitro group, and a trifluoromethoxy substituent, which contribute to its unique chemical properties and biological activity. The compound is recognized for its potential use in pharmaceuticals and agrochemicals, particularly due to its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane permeability, while the nitro group may participate in redox reactions, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction: It can bind to receptors affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic functions.

Case Study:

A study demonstrated that derivatives of halogenated nitro compounds showed significant activity against various bacterial strains, suggesting that this compound may possess comparable effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cells, making it a candidate for further research in anticancer drug development.

Research Findings:

- Cell Line Studies: In vitro studies on breast cancer cell lines indicated that the compound could reduce cell viability significantly at higher concentrations .

- Mechanistic Insights: The presence of the nitro group is hypothesized to play a role in generating reactive oxygen species (ROS), contributing to its cytotoxic effects .

Biological Activity Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C7H4ClF3N2O2 |

| CAS Number | 85578-47-8 |

| Antimicrobial Activity | Active against Staphylococcus aureus and E. coli |

| Cytotoxicity | Induces apoptosis in breast cancer cell lines |

| Mechanism of Action | Enzyme inhibition, receptor interaction |

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Halogenated structure |

| 4-Nitroimidazole | Yes | Moderate | Known for tuberculosis treatment |

| Trifluoromethylated phenols | Variable | Low | General antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene?

- Methodological Answer : The synthesis typically involves nitration of a precursor like 2-chloro-4-(trifluoromethoxy)benzene. Concentrated nitric acid and sulfuric acid are used as nitrating agents under controlled temperatures (0–5°C) to achieve regioselective nitration at the ortho position. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Reaction yields depend on stoichiometric ratios and temperature stability to avoid byproducts like di-nitrated derivatives .

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Purification often employs recrystallization or HPLC (C18 columns, acetonitrile/water mobile phase) to remove unreacted precursors. Characterization requires multi-technique validation:

- NMR : and NMR identify trifluoromethoxy and nitro group environments.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and substituent orientations (R factor < 0.05 ensures accuracy) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 256.5) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF) directs electrophiles to meta positions relative to itself. Computational studies (DFT calculations using Gaussian) reveal its stronger deactivating effect compared to methoxy (-OCH) or chloro groups. Experimentally, nitration of 2-chloro-4-(trifluoromethoxy)benzene yields >85% ortho-nitro product due to steric and electronic effects. Contrast with analogs like 2-fluoro-4-(trichloromethoxy)benzene shows similar trends but altered reaction rates .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Tools like REAXYS and BKMS_METABOLIC databases model SNAr reactivity by analyzing Hammett constants (σ) of substituents. The nitro group (σ = 1.24) and trifluoromethoxy group (σ = 0.45) synergistically activate the benzene ring for SNAr at the para-chloro position. Transition-state simulations (using ORCA or NWChem) predict activation energies, guiding solvent selection (e.g., DMF for polar aprotic conditions) .

Application-Oriented Questions

Q. How can researchers design bioactivity studies for fluorinated analogs of this compound?

- Methodological Answer : Fluorinated benzene derivatives interact with biological macromolecules via hydrogen bonding and hydrophobic effects. For in vitro studies:

- Enzyme inhibition assays : Measure IC values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Molecular docking : AutoDock Vina models ligand-protein interactions, highlighting binding affinity differences between trifluoromethoxy and methoxy analogs .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve contradictions in reported spectroscopic data for structurally similar compounds?

- Methodological Answer : Conflicting NMR or crystallographic data may arise from solvent effects or impurities. Cross-validation strategies include:

- Multi-solvent NMR : Compare shifts in CDCl vs. DMSO-d to identify solvent-induced shifts.

- Single-crystal validation : SHELXL refinement of X-ray data ensures bond-length accuracy (e.g., C-F bond = 1.34 Å ± 0.02) .

- Independent synthesis : Reproduce results using alternative routes (e.g., Pd-catalyzed coupling) to confirm structural assignments .

Safety and Handling Considerations

Q. What protocols mitigate risks when handling hazardous byproducts (e.g., nitroso derivatives)?

- Methodological Answer : Nitroso intermediates are carcinogenic and require strict controls:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.